O-Allyl-α-D-glucose is a derivative of D-glucose, a naturally occurring and ubiquitous monosaccharide. It belongs to the class of allyl glycosides, characterized by an allyl group (-CH2CH=CH2) attached to the anomeric carbon of the sugar. [, , ] This modification imparts unique reactivity and synthetic utility to the molecule. O-Allyl-α-D-glucose finds widespread application in the synthesis of complex carbohydrates, glycoconjugates, and other biologically relevant molecules. [, , , , , , , , , , ]
The synthesis of O-Allyl-α-D-glucose typically involves reacting D-glucose with allyl alcohol under acidic conditions. [, ] Various catalysts, such as sulfuric acid or Lewis acids, can be employed to facilitate the reaction. The stereochemistry at the anomeric center, resulting in the α-configuration, can be controlled by employing appropriate reaction conditions and catalysts. []
O-Allyl-α-D-glucose retains the core pyranose ring structure of D-glucose. The allyl group substitutes the anomeric hydroxyl group in an α-configuration. The remaining hydroxyl groups at positions 2, 3, 4, and 6 are available for further modifications, such as protection, deprotection, or functionalization. [, , , , , , , , ]
The mechanism of action of O-Allyl-α-D-glucose in various reactions depends on the specific transformation. For instance, in glycosylation reactions, the reactivity stems from the ability of the anomeric carbon to act as an electrophile. The allyl group can act as a directing group, influencing the stereoselectivity of the reaction. [, , , ]
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